![molecular formula C17H28O3 B12529588 2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol CAS No. 672301-02-9](/img/structure/B12529588.png)
2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol is an organic compound belonging to the class of phenylpropanes. This compound is characterized by its phenoxyethanol structure, which includes a phenyl group attached to an ethoxyethanol chain. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with 3-ethylpentan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-(3-ethylpentan-2-yl)phenol.
Etherification: The next step is the etherification of 4-(3-ethylpentan-2-yl)phenol with ethylene oxide under basic conditions to form 2-{2-[4-(3-ethylpentan-2-yl)phenoxy]ethoxy}ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various ethers or esters depending on the nucleophile used.
Scientific Research Applications
2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol involves its interaction with biological membranes. The phenoxyethanol structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol
- 2-{2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy}ethanol
- 2-{2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethoxy}ethanol
Uniqueness
2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol is unique due to its specific alkyl chain, which imparts distinct physicochemical properties. This compound exhibits different solubility, reactivity, and interaction with biological membranes compared to its analogs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
672301-02-9 |
|---|---|
Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[2-[4-(3-ethylpentan-2-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H28O3/c1-4-15(5-2)14(3)16-6-8-17(9-7-16)20-13-12-19-11-10-18/h6-9,14-15,18H,4-5,10-13H2,1-3H3 |
InChI Key |
CLSHXOLWYGRURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)C1=CC=C(C=C1)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
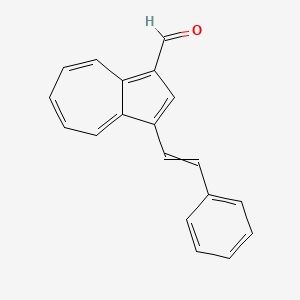
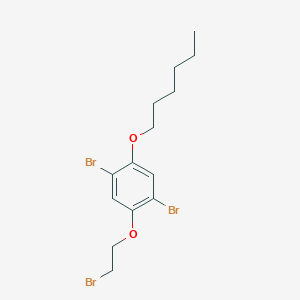
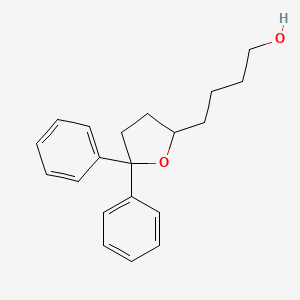
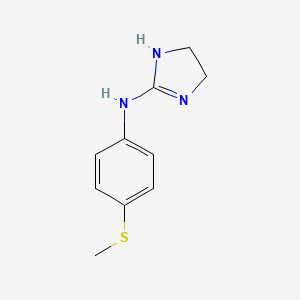


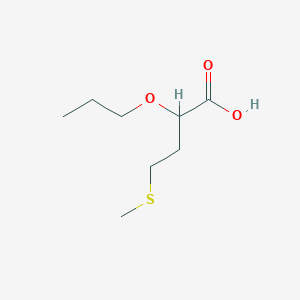
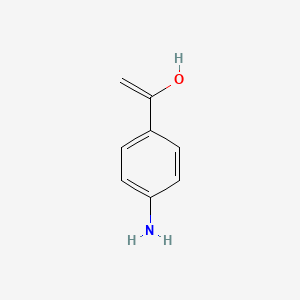
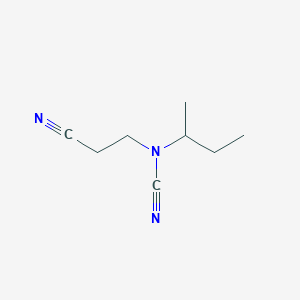
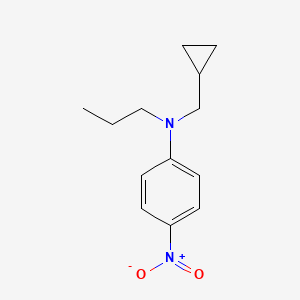
![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
